![molecular formula C17H26ClNO5 B4934784 1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4934784.png)
1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
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Overview
Description
The compound of interest is a complex organic molecule that may be associated with a variety of pharmacological and chemical properties. Given its structure, it incorporates elements such as a benzodioxole, morpholine, and a propanol hydrochloride moiety, suggesting potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
Research on similar compounds involves multi-step organic synthesis processes, typically starting from substituted benzene or phenyl precursors. For instance, synthesis routes may involve halogenation, amination, and cyclization reactions, under varying conditions to ensure the correct attachment of functional groups and the preservation of the molecule's stereochemistry (Iimura, Mishima, & Sugimoto, 1989).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These studies reveal details about the spatial arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecule, which are critical for understanding its chemical reactivity and interaction with biological targets (Attia et al., 2014).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.ClH/c1-12-6-18(7-13(2)23-12)8-15(19)10-20-9-14-3-4-16-17(5-14)22-11-21-16;/h3-5,12-13,15,19H,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHQIBMGLBUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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